1-Benzyl-4-propylazetidin-2-one

Lipophilicity Membrane permeability Drug design

Procuring 1-Benzyl-4-propylazetidin-2-one (CAS 78159-37-2) ensures a data-validated monocyclic β-lactam scaffold with precisely balanced cLogP (2.53), low PSA (20.31 Ų), and zero H-bond donors. Unlike untested analogs, its N-benzyl and C4-propyl substituents provide a rationally optimized profile for oral bioavailability and CNS penetration. This compound serves as a defensible reference point for structure-property relationship modeling and systematic exploration of alkyl substituent effects, eliminating pharmacokinetic uncertainty from minor structural deviations.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 78159-37-2
Cat. No. B14445585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-propylazetidin-2-one
CAS78159-37-2
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCCCC1CC(=O)N1CC2=CC=CC=C2
InChIInChI=1S/C13H17NO/c1-2-6-12-9-13(15)14(12)10-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3
InChIKeyMOMBUUOXMDOYOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-propylazetidin-2-one (CAS 78159-37-2): Procurement-Relevant Physicochemical Profile and Scaffold Positioning


1-Benzyl-4-propylazetidin-2-one (CAS 78159‑37‑2) is a monocyclic β‑lactam (azetidin‑2‑one) bearing an N‑benzyl group and a C‑4 propyl substituent . Its computed molecular weight is 203.28 g mol⁻¹, with a polar surface area (PSA) of 20.31 Ų and a calculated octanol–water partition coefficient (cLogP) of 2.53 . These properties place it in a favorable physicochemical space for membrane permeability, distinguishing it from both more polar, non‑benzylated analogs and more lipophilic, bulkier derivatives.

Why 1-Benzyl-4-propylazetidin-2-one Cannot Be Replaced by Arbitrary Azetidin-2-one Analogs: The Physicochemical Basis for Selection


Even minor structural alterations across the azetidin‑2‑one chemotype profoundly shift key physicochemical determinants such as lipophilicity, polar surface area, hydrogen‑bond donor/acceptor count, and molecular weight . These parameters directly govern membrane permeability, aqueous solubility, protein binding, and metabolic stability [1]. Consequently, substituting 1‑Benzyl‑4‑propylazetidin‑2‑one with an untested analog—even one differing by a single methylene unit—risks unpredictable pharmacokinetic and pharmacodynamic outcomes. The following quantitative evidence demonstrates exactly where this compound differs from its closest structural neighbors, providing a rational basis for procurement decisions.

Head‑to‑Head Physicochemical Differentiation of 1‑Benzyl‑4‑propylazetidin‑2‑one Against Its Closest Analogs


Lipophilicity (cLogP) Comparison: 1‑Benzyl‑4‑propylazetidin‑2‑one vs. 4‑Propyl‑2‑azetidin‑one and 1‑Benzyl‑4‑phenylazetidin‑2‑one

1‑Benzyl‑4‑propylazetidin‑2‑one exhibits a calculated LogP of 2.53, which lies midway between the more polar 4‑propyl‑2‑azetidin‑one (cLogP = 0.95) [1] and the more lipophilic 1‑benzyl‑4‑phenylazetidin‑2‑one (cLogP = 3.10) . This intermediate lipophilicity is expected to optimize passive membrane diffusion while retaining sufficient aqueous solubility for in‑vitro and in‑vivo applications.

Lipophilicity Membrane permeability Drug design

Polar Surface Area (PSA) Comparison: 1‑Benzyl‑4‑propylazetidin‑2‑one vs. 4‑Propyl‑2‑azetidin‑one

The polar surface area of 1‑Benzyl‑4‑propylazetidin‑2‑one is 20.31 Ų, whereas the non‑benzylated analog 4‑propyl‑2‑azetidin‑one has a PSA of 32.59 Ų [1]. The 12.28 Ų reduction in PSA indicates significantly lower polarity for the benzylated compound, which is consistent with improved passive membrane permeability and potential blood–brain barrier penetration [2].

Polar surface area Blood-brain barrier penetration Passive permeability

Hydrogen‑Bond Donor Count Differentiation: 1‑Benzyl‑4‑propylazetidin‑2‑one vs. 4‑Propyl‑2‑azetidin‑one

1‑Benzyl‑4‑propylazetidin‑2‑one has zero hydrogen‑bond donors (HBD = 0) due to the N‑benzyl substitution, whereas 4‑propyl‑2‑azetidin‑one retains a secondary lactam N–H (HBD = 1) . The absence of a hydrogen‑bond donor eliminates a key source of desolvation penalty upon membrane crossing and is predicted to enhance passive permeability by approximately 0.5–1.0 log unit in permeability assays [1].

Hydrogen bonding Membrane permeability Drug-likeness

Molecular Weight Differentiation: 1‑Benzyl‑4‑propylazetidin‑2‑one Compared with 4‑Propyl‑2‑azetidin‑one and 1‑Benzyl‑4‑phenylazetidin‑2‑one

With a molecular weight of 203.28 g mol⁻¹, 1‑Benzyl‑4‑propylazetidin‑2‑one is significantly heavier than 4‑propyl‑2‑azetidin‑one (113.16 g mol⁻¹) [1] yet lighter than 1‑benzyl‑4‑phenylazetidin‑2‑one (237.30 g mol⁻¹) . This intermediate mass positions it favorably within the generally accepted drug‑like space (MW < 500) while providing sufficient steric bulk for target engagement not available in the smallest analog.

Molecular weight Drug-likeness Physicochemical properties

Procurement‑Relevant Application Scenarios for 1‑Benzyl‑4‑propylazetidin‑2‑one Stemming from Physicochemical Differentiation


Scaffold for Oral Bioavailability Optimization in Early Drug Discovery

The compound’s intermediate cLogP (2.53), low PSA (20.31 Ų), and zero hydrogen‑bond donors collectively predict favorable oral absorption . These properties make it a rational starting scaffold for medicinal chemistry programs targeting orally bioavailable β‑lactam‑based inhibitors or receptor modulators.

CNS Drug Discovery: A Privileged Physicochemical Profile for Blood–Brain Barrier Penetration

With a tPSA of 20.31 Ų and moderate lipophilicity, the compound falls within the empirically derived CNS drug space (tPSA < 60–70 Ų; cLogP ≈ 2–4) [2]. This suggests potential utility as a CNS‑penetrant probe or lead fragment for neurological targets, where non‑benzylated analogs (tPSA = 32.59 Ų) may be disadvantaged.

Synthetic Intermediate for Diversified Azetidin‑2‑one Libraries

The N‑benzyl group serves as a versatile protecting/handling group and a synthetic handle for further derivatization (e.g., debenzylation to the free N–H lactam) . Combined with the C‑4 propyl chain, this compound enables systematic exploration of C‑4 alkyl substituent effects on target affinity and selectivity.

Physicochemical Benchmarking in Structure–Property Relationship (SPR) Studies

The quantitative property differentiation (LogP, PSA, HBD, MW) established against the comparators 4‑propyl‑2‑azetidin‑one and 1‑benzyl‑4‑phenylazetidin‑2‑one [1] provides a data‑rich basis for structure–property relationship modeling. This allows procurement teams to justify selection of this compound as a reference point for assessing how incremental structural modifications modulate key drug‑like parameters.

Quote Request

Request a Quote for 1-Benzyl-4-propylazetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.